Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate

Catalog No.
S707453
CAS No.
502142-81-6
M.F
C6H5Cl2N3O2
M. Wt
222.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylat...

CAS Number

502142-81-6

Product Name

Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate

IUPAC Name

methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate

Molecular Formula

C6H5Cl2N3O2

Molecular Weight

222.03 g/mol

InChI

InChI=1S/C6H5Cl2N3O2/c1-13-5(12)3-2(7)4(9)11-6(8)10-3/h1H3,(H2,9,10,11)

InChI Key

YEUYMEGMXJWEDE-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C(=NC(=N1)Cl)N)Cl

Canonical SMILES

COC(=O)C1=C(C(=NC(=N1)Cl)N)Cl

Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate is an organic compound with the molecular formula C₆H₅Cl₂N₃O₂ and a molecular weight of approximately 222.03 g/mol. It features a pyrimidine ring substituted with amino and carboxylate functional groups, as well as two chlorine atoms at the 2 and 5 positions. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its structural characteristics and biological activity .

Typical of pyrimidine derivatives. Notable reactions include:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Acid-Base Reactions: The carboxylate group can act as an acid, while the amino group can serve as a base, allowing for proton transfer reactions.
  • Cyclization Reactions: Under certain conditions, this compound may undergo cyclization to form more complex heterocyclic compounds.

These reactions are significant for synthesizing derivatives with enhanced biological properties or improved solubility .

Research indicates that methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate exhibits various biological activities, including:

  • Antimicrobial Properties: Some studies suggest that this compound has potential as an antimicrobial agent against certain bacteria and fungi.
  • Anticancer Activity: Preliminary investigations have indicated that it may possess anticancer properties, making it a candidate for further pharmacological studies.
  • Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its therapeutic potential .

The synthesis of methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate typically involves several steps:

  • Formation of the Pyrimidine Ring: Starting materials such as urea and malonic acid derivatives can be reacted under acidic conditions to form the pyrimidine core.
  • Chlorination: The introduction of chlorine substituents can be achieved through chlorination reactions using reagents like phosphorus pentachloride.
  • Amine Substitution: The amino group can be introduced via nucleophilic substitution methods.
  • Esterification: Finally, the carboxylic acid can be converted into a methyl ester using methanol and an acid catalyst.

These methods highlight the versatility of synthetic approaches available for producing this compound .

Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate has several applications:

  • Pharmaceutical Development: Due to its biological activities, it is being explored for use in drug formulations targeting infections and cancer.
  • Agricultural Chemicals: Its antimicrobial properties make it a candidate for use in developing fungicides or herbicides.
  • Chemical Research: This compound serves as a building block in organic synthesis for creating more complex molecules .

Interaction studies involving methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate focus on its binding affinity to various biological targets. These studies help elucidate its mechanism of action and potential side effects. For instance:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can reveal its pharmacokinetic properties.
  • Receptor Binding Assays: Understanding its affinity for specific receptors can provide insights into its therapeutic effects and possible toxicity .

Several compounds share structural similarities with methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylateSimilar pyrimidine structure but different chlorine positionsDifferent biological activity profile
2-Amino-4-chloro-5-methylpyrimidineContains only one chlorine atomLacks carboxylate functionality
4-Amino-2-chloro-pyrimidineSimpler structure with only one amino groupLess complex than methyl 6-amino derivative

Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate stands out due to its specific substitution pattern and the presence of both amino and carboxylate groups, which enhance its reactivity and biological activity compared to similar compounds .

Molecular Formula and Weight Determination

Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate represents a substituted pyrimidine derivative with the molecular formula C₆H₅Cl₂N₃O₂ [1] [2]. This compound is formally catalogued under Chemical Abstracts Service number 502142-81-6 and bears the International Union of Pure and Applied Chemistry name methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate [2] [3]. The molecular structure comprises six carbon atoms, five hydrogen atoms, two chlorine atoms, three nitrogen atoms, and two oxygen atoms arranged in a specific substitution pattern on the pyrimidine heterocyclic framework [1] [2].

ParameterValueReference
Molecular FormulaC₆H₅Cl₂N₃O₂ [1] [2]
Average Molecular Weight222.03 Da [1] [2]
Monoisotopic Molecular Weight220.975883 DaCalculated
Exact Mass (most abundant isotopes)220.976 DaCalculated
Chemical Abstracts Service Number502142-81-6 [1] [2]
International Union of Pure and Applied Chemistry Namemethyl 6-amino-2,5-dichloropyrimidine-4-carboxylate [2] [3]

Monoisotopic and Average Mass Analysis

The monoisotopic molecular weight of methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate is calculated as 220.975883 daltons, based on the most abundant isotopes of each constituent element [3]. This calculation utilizes carbon-12, hydrogen-1, chlorine-35, nitrogen-14, and oxygen-16 as the reference isotopes for determining the exact molecular mass [4]. The average molecular weight of 222.03 daltons accounts for the natural abundance distribution of all isotopes present in the molecular formula [1] [2].

The difference between monoisotopic and average molecular weights reflects the contribution of heavier isotopes, particularly chlorine-37, which comprises approximately 24.24% of natural chlorine abundance [5]. This isotopic variation is particularly significant in compounds containing multiple chlorine atoms, where the isotopic distribution pattern becomes more complex and contributes to the observed mass spectral characteristics [6] [7].

Isotopic Distribution Patterns

The isotopic distribution pattern of methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate exhibits a characteristic three-peak cluster due to the presence of two chlorine atoms [5]. The molecular ion region displays peaks separated by two mass units, reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes [6] [7].

Mass PeakIsotopic CompositionRelative Abundance (%)Expected m/z
M+0³⁵Cl-³⁵Cl57.4221.0
M+2³⁵Cl-³⁷Cl + ³⁷Cl-³⁵Cl36.7223.0
M+4³⁷Cl-³⁷Cl5.9225.0

The base peak corresponds to the molecular ion containing two chlorine-35 atoms, while the M+2 peak represents molecules with one chlorine-35 and one chlorine-37 atom [5]. The M+4 peak, though of lower intensity, corresponds to molecules containing two chlorine-37 atoms [6]. This isotopic pattern serves as a distinctive fingerprint for identification and structural confirmation through mass spectrometric analysis [7] [8].

Structural Characteristics

Pyrimidine Ring Substitution Pattern

The pyrimidine ring system in methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate features a specific substitution pattern that defines its chemical identity and reactivity profile [2] [3]. The six-membered aromatic heterocycle contains two nitrogen atoms positioned at the 1 and 3 positions of the ring, characteristic of all pyrimidine derivatives [4]. The substitution pattern includes an amino group at position 6, chlorine atoms at positions 2 and 5, and a carboxylate ester group at position 4 [1] [2].

This substitution arrangement creates a highly functionalized pyrimidine derivative with distinct electronic and steric properties [9]. The electron-withdrawing chlorine atoms at positions 2 and 5 significantly influence the electronic distribution within the aromatic system, while the amino group at position 6 provides electron-donating character [10]. The carboxylate ester functionality at position 4 introduces additional polar character and potential reaction sites for chemical transformations [2] [3].

Structural FeatureDescriptionReference
Pyrimidine RingSix-membered aromatic heterocycle with two nitrogen atoms [2] [3]
Amino Group PositionAmino group (-NH₂) at position 6 of pyrimidine ring [1] [2]
Chlorine Substitution PatternTwo chlorine atoms at positions 2 and 5 [1] [2]
Carboxylate Ester GroupCarboxylate ester group at position 4 [1] [2]
Methyl Ester FunctionalityMethyl ester derivative of carboxylic acid [1] [2]
Molecular GeometryPlanar aromatic system with substituents [11] [12]
Ring System ClassificationSubstituted pyrimidine derivative [4]

Functional Group Spatial Arrangement

The spatial arrangement of functional groups in methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate is determined by the planar nature of the pyrimidine ring system and the geometric constraints imposed by the aromatic framework [11] [12]. The amino group at position 6 adopts a planar configuration with the ring, allowing for optimal orbital overlap and conjugation with the aromatic π-system [10]. The chlorine atoms at positions 2 and 5 are positioned to minimize steric interactions while maximizing their electron-withdrawing influence on the ring system [13] [14].

The carboxylate ester group at position 4 extends outward from the ring plane, with the ester functionality adopting a conformation that minimizes steric hindrance with adjacent substituents [11]. The methyl group of the ester adopts a freely rotating conformation, allowing for conformational flexibility around the ester oxygen-carbon bond [12]. This spatial arrangement creates a three-dimensional molecular architecture that influences both chemical reactivity and physical properties [15] [16].

Molecular Geometry and Bond Parameters

The molecular geometry of methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate is characterized by the planar aromatic pyrimidine ring with bond angles approximating 120 degrees around each ring carbon and nitrogen atom [16]. The pyrimidine ring exhibits typical aromatic bond lengths, with carbon-nitrogen bonds measuring approximately 1.33-1.35 Angstroms and carbon-carbon bonds measuring approximately 1.38-1.40 Angstroms [11] [12].

The amino group displays characteristic bond parameters with nitrogen-hydrogen bonds measuring approximately 1.01 Angstroms and a bond angle of approximately 109 degrees around the nitrogen center [10]. The chlorine substituents form carbon-chlorine bonds with typical lengths of approximately 1.73 Angstroms [17]. The carboxylate ester functionality exhibits standard bond parameters with the carbonyl carbon-oxygen double bond measuring approximately 1.21 Angstroms and the ester carbon-oxygen single bond measuring approximately 1.33 Angstroms [11].

The overall molecular geometry maintains planarity across the aromatic system while allowing for some degree of conformational flexibility in the ester side chain [12]. This geometric arrangement contributes to the compound's stability and influences its interactions with solvents and other chemical species [15] [16].

Physical Constants and Properties

Solubility Profiles in Various Solvents

The solubility characteristics of methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate reflect the compound's molecular structure and the balance between polar and nonpolar functional groups [18] [13]. The compound demonstrates limited solubility in water due to the presence of chlorine substituents and the overall hydrophobic character of the pyrimidine ring system [13] [14]. The amino group and carboxylate ester functionality provide some degree of polar character, but this is insufficient to confer significant aqueous solubility [19].

In organic solvents, the compound exhibits enhanced solubility characteristics [18] [20]. The compound shows good solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, where the polar functional groups can participate in favorable solvation interactions [19]. Moderate solubility is observed in alcoholic solvents including methanol and ethanol, where hydrogen bonding interactions with the amino group contribute to dissolution [13] [14].

The compound demonstrates solubility in chlorinated solvents such as dichloromethane and chloroform, reflecting favorable interactions between the chlorine substituents and the solvent molecules [13] [14]. Limited solubility is observed in nonpolar hydrocarbon solvents, consistent with the polar nature of the functional groups present in the molecular structure [18] [19].

Melting Point and Thermal Behavior

Thermal property data for methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate indicates stability under standard ambient conditions with specific temperature requirements for storage and handling [21] [22]. Related dichloropyrimidine carboxylate compounds exhibit melting points in the range of 30-60 degrees Celsius, suggesting similar thermal characteristics for this compound [18] [23]. The presence of multiple polar functional groups contributes to intermolecular interactions that influence the thermal transition temperatures [17] [24].

The compound demonstrates thermal stability under recommended storage conditions but may undergo decomposition at elevated temperatures [21] . Thermal degradation pathways typically involve the loss of volatile substituents or fragmentation of the ester functionality under extreme heating conditions [26]. The chlorine substituents contribute to thermal stability by providing electronic stabilization to the aromatic ring system [17] [24].

XLogP3

1.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate

Dates

Last modified: 08-15-2023

Explore Compound Types